molecular formula C19H25N3O4 B2624800 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 952987-19-8

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2624800
CAS No.: 952987-19-8
M. Wt: 359.426
InChI Key: UAPILTQZJIZQEN-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a central acetamide linker connecting two key pharmacophores: a 5-(4-methoxyphenyl)isoxazole ring and a 3-morpholinopropyl group. The isoxazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and presence in biologically active compounds (BenchChem). The incorporation of the morpholine moiety is a strategic modification aimed at enhancing solubility and influencing the compound's interaction with biological targets, particularly in the central nervous system. This structural profile suggests potential application as a key intermediate or investigative tool in neuropharmacology, building upon research into structurally similar compounds that have been explored for their affinity to neurological targets such as dopamine receptors (PMC). The synthesis of this compound can be approached through established methods for isoxazole-containing molecules, such as 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes to form the isoxazole core, followed by functionalization and amide coupling to introduce the morpholine-containing side chain (BenchChem). As a standard research chemical, its primary value lies in its potential use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to probe structure-activity relationships, particularly around the isoxazole scaffold. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the associated safety data sheet prior to use.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-24-17-5-3-15(4-6-17)18-13-16(21-26-18)14-19(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPILTQZJIZQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions may target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.

    Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.

    Modulation of Ion Channels: Affecting ion channel activity, which can influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing heterocyclic cores (e.g., isoxazole, thiadiazole) and acetamide linkages. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide Isoxazole 4-Methoxyphenyl, morpholinopropyl Not explicitly reported N/A
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide 1,3,4-Thiadiazole 4-Methoxyphenyl, benzothiazole-amino Anticonvulsant (100% efficacy)
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Isoxazole Methylisoxazole, chloro-sulfonamide Synthetic intermediate
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide Isoxazole Methylisoxazole, sulfamoyl-phenyl Not explicitly reported
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide Thiazolidinone 4-Methoxyphenyl, dichlorophenyl Anticancer (22.40% cell growth inhibition)

Key Observations:

Core Heterocycle Influence: The isoxazole core (as in the target compound and ) is associated with metabolic stability and bioactivity. In contrast, 1,3,4-thiadiazole () and thiazolidinone () analogs exhibit distinct electronic properties, affecting binding affinity to biological targets.

However, its position on a thiadiazole () versus isoxazole (target compound) alters steric interactions. The morpholinopropyl side chain in the target compound may confer better solubility compared to the benzothiazole-amino group in or the sulfamoyl-phenyl group in .

Biological Activity Trends: Anticonvulsant activity in is linked to the benzothiazole-amino-thiadiazole scaffold, suggesting that similar acetamide-linked compounds (like the target) might share this activity if tested. The thiazolidinone-based compound () demonstrates anticancer activity, highlighting the role of methoxyphenyl substitution in modulating cytotoxicity.

Biological Activity

The compound 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Structure

The chemical structure of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This compound features an isoxazole ring, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight276.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, a study on similar isoxazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values as low as 0.022 nM for certain derivatives .

Case Study: Isoxazole Derivatives

A series of 4,5-diarylisoxazoles was synthesized and evaluated for their cytotoxicity. Among them, derivatives similar to the target compound showed enhanced activity against cancer cells, suggesting that the isoxazole moiety contributes to the biological efficacy .

Neuroprotective Effects

Emerging evidence suggests that isoxazole derivatives may also possess neuroprotective properties. The modulation of molecular chaperones such as HSP90 has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds that inhibit HSP90 can lead to the degradation of client proteins involved in these diseases .

The proposed mechanism of action for 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide includes:

  • Inhibition of HSP90 : This inhibition leads to destabilization of oncogenic proteins, thereby reducing tumor growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, enhancing its anticancer efficacy.

Summary of Findings

Research has shown that the compound exhibits:

  • Cytotoxicity : Effective against multiple cancer cell lines.
  • Neuroprotection : Potentially beneficial in neurodegenerative disease models.

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 (nM)Reference
CytotoxicityHeLa0.022
CytotoxicityHepG20.065
NeuroprotectionNeuroblastoma ModelNot specified

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